Methyl 2,2-dimethylcyclopropane-1-carboximidate
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Overview
Description
Methyl 2,2-dimethylcyclopropane-1-carboximidate is an organic compound with the molecular formula C7H13NO It consists of a cyclopropane ring substituted with two methyl groups and a carboximidate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2,2-dimethylcyclopropane-1-carboximidate typically involves the reaction of 2,2-dimethylcyclopropanecarboxylic acid with methanol and a suitable dehydrating agent, such as thionyl chloride or phosphorus pentachloride. The reaction proceeds through the formation of an intermediate ester, which is then converted to the carboximidate under mild conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The final product is purified through distillation or recrystallization to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,2-dimethylcyclopropane-1-carboximidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboximidate group to an amine or alcohol.
Substitution: Nucleophilic substitution reactions can replace the carboximidate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Various substituted cyclopropane derivatives.
Scientific Research Applications
Methyl 2,2-dimethylcyclopropane-1-carboximidate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2,2-dimethylcyclopropane-1-carboximidate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methyl cyclopropane-1-carboximidate: Lacks the additional methyl groups on the cyclopropane ring.
Ethyl 2,2-dimethylcyclopropane-1-carboximidate: Similar structure but with an ethyl group instead of a methyl group.
2,2-Dimethylcyclopropane-1-carboxylic acid: The carboxylic acid analog of the compound.
Uniqueness
Methyl 2,2-dimethylcyclopropane-1-carboximidate is unique due to its specific substitution pattern on the cyclopropane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Biological Activity
Methyl 2,2-dimethylcyclopropane-1-carboximidate is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological activities, and relevant research findings.
Chemical Structure and Synthesis
This compound is characterized by a cyclopropane ring with two methyl groups and a carboximidate functional group. The synthesis of this compound typically involves the reaction of 2,2-dimethylcyclopropanecarboxylic acid derivatives with appropriate reagents to form the desired imidate structure.
Anticonvulsant Properties
Recent studies have highlighted the anticonvulsant potential of compounds related to this compound. For instance, research into hybrid molecules that incorporate similar structural motifs has shown promising results in various seizure models. A focused library of piperazinamides derived from similar compounds demonstrated significant anticonvulsant activity in mice, with some compounds exhibiting effective binding to neuronal voltage-sensitive sodium and calcium channels .
Antinociceptive Effects
In addition to anticonvulsant properties, certain derivatives of this compound have been evaluated for their antinociceptive effects. Compounds that share structural similarities have been reported to reduce pain responses in formalin-induced pain models in rodents, indicating potential applications in pain management .
Study on Anticonvulsant Activity
A study conducted on a series of piperazinamides revealed that one particular compound (referred to as compound 15) exhibited a favorable profile with an ED50 of 74.8 mg/kg in maximal electroshock tests and a protective index higher than traditional anticonvulsants like ethosuximide and lacosamide. This compound's structure included elements reminiscent of this compound, suggesting that modifications around the cyclopropane core can enhance biological activity .
Evaluation of Biological Activity
The biological activity of this compound was also assessed through various in vitro assays. These studies indicated that the compound could interact with multiple biological targets, including ion channels involved in neurotransmission and pain pathways. The findings suggest that such compounds could serve as lead structures for developing new therapeutic agents targeting epilepsy and pain disorders .
Data Summary
Compound | Activity | ED50 (mg/kg) | Protective Index |
---|---|---|---|
Compound 15 | Anticonvulsant (MES) | 74.8 | 2.85 |
Compound 15 | Antinociceptive (Formalin) | Not specified | Not specified |
Properties
Molecular Formula |
C7H13NO |
---|---|
Molecular Weight |
127.18 g/mol |
IUPAC Name |
methyl 2,2-dimethylcyclopropane-1-carboximidate |
InChI |
InChI=1S/C7H13NO/c1-7(2)4-5(7)6(8)9-3/h5,8H,4H2,1-3H3 |
InChI Key |
JUNVNQDPCZIQER-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC1C(=N)OC)C |
Origin of Product |
United States |
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